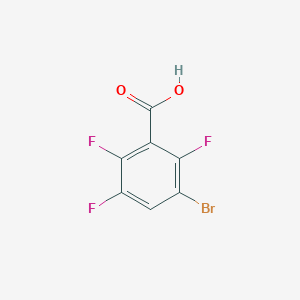

3-Bromo-2,5,6-trifluorobenzoic acid

Overview

Description

3-Bromo-2,5,6-trifluorobenzoic acid is a chemical compound with the CAS Number: 118829-12-2 . It has a molecular weight of 254.99 and is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrF3O2/c8-2-1-3 (9)6 (11)4 (5 (2)10)7 (12)13/h1H, (H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, it’s known that fluorine groups contribute to the acidity of the carboxylic acid .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Scientific Research Applications

Synthetic Intermediates in Pharmaceutical Industry

3-Bromo-2,5,6-trifluorobenzoic acid and its related compounds serve as valuable synthetic intermediates in the pharmaceutical industry. For instance, 2,4,5-trifluorobenzoic acid, a closely related compound, is used in the synthesis of various pharmaceutical products, highlighting the importance of trifluorobenzoic acids in drug development (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Synthesis of Quinolone Antibacterials

Compounds like 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids, which are synthesized from this compound, are used as intermediates in the synthesis of quinolone antibacterials (Turner & Suto, 1993). This demonstrates the compound's critical role in producing important antibacterial agents.

Material Science Applications

Trifluorobenzoic acids, like this compound, find applications in material science due to their unique chemical properties. For example, the synthesis process involving these compounds can be optimized for various applications in material science (Deng et al., 2015).

Development of Organic Chemistry Methodologies

This compound also contributes to the advancement of organic chemistry methodologies. Research on its synthesis and reactions facilitates the development of new synthetic routes and methodologies in organic chemistry (Renau, Sanchez, & Domagala, 1996).

Mechanism of Action

Target of Action

3-Bromo-2,5,6-trifluorobenzoic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in synthetic chemistry, enabling the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of various pharmaceuticals and polymers .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (25499 g/mol ) and its physical form (solid ).

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Temperature and pressure can also affect the reaction rate and yield .

properties

IUPAC Name |

3-bromo-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKADJZHHXKPMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

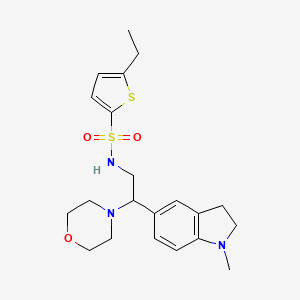

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)

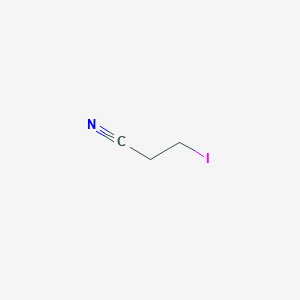

![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)

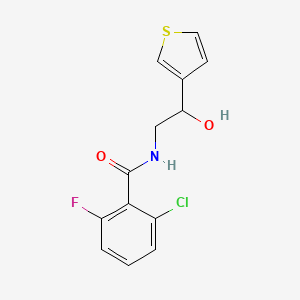

![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)

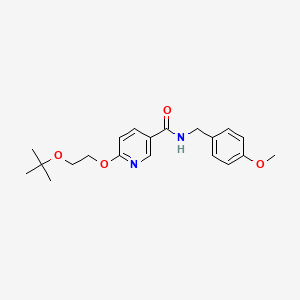

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)